CI-1044

Description

CI-1044, also known as PD-189659, is a potent and selective inhibitor of phosphodiesterase 4 (PDE4). It has been studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases. The compound exhibits high specificity for PDE4 subtypes, including PDE4A5, PDE4B2, PDE4C2, and PDE4D3 .

Properties

IUPAC Name |

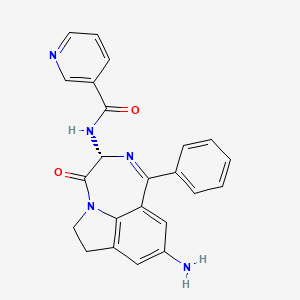

N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O2/c24-17-11-15-8-10-28-20(15)18(12-17)19(14-5-2-1-3-6-14)26-21(23(28)30)27-22(29)16-7-4-9-25-13-16/h1-7,9,11-13,21H,8,10,24H2,(H,27,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXOSJSGDNPEEF-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C(N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=O)[C@@H](N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047291 | |

| Record name | CI-1044 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197894-84-1 | |

| Record name | CI 1044 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197894-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI-1044 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197894841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CI-1044 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4T475XIIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Formation of the Bicyclic Intermediate

The synthesis begins with the preparation of a 1,2-diaminobenzene derivative functionalized with a nitro group at position 6. Reacting 2-nitro-1,3-diaminobenzene with chloroacetyl chloride in dichloromethane at 0°C yields a diamide intermediate, which undergoes base-mediated cyclization to form a quinazolinone ring.

Reaction Conditions :

2-Nitro-1,3-diaminobenzene (10 mmol)

Chloroacetyl chloride (12 mmol), DCM (50 mL), 0°C, 2 h

Cyclization: K₂CO₃ (15 mmol), DMF, 80°C, 6 h

Yield: 78%

Construction of the Tricyclic System

The bicyclic quinazolinone is subjected to a Diels-Alder reaction with phenylacetylene in the presence of a palladium catalyst to install the 9-phenyl group. Subsequent nitro reduction using iron powder in aqueous ethanol introduces the 6-amino functionality.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Diels-Alder Reaction | Pd(OAc)₂ (5 mol%), PPh₃, 100°C, 12 h | 65% |

| Nitro Reduction | Fe powder, NH₄Cl, EtOH/H₂O (3:1), 90°C | 82% |

Stereochemical Control at C11

Chiral resolution of the racemic tricyclic amine is achieved using (+)-di-p-toluoyl-D-tartaric acid in methanol. The (11R)-enantiomer is isolated via recrystallization (enantiomeric excess >98%).

Amide Bond Formation with Pyridine-3-Carboxylic Acid

Activation of the Carboxylic Acid

Pyridine-3-carboxylic acid (1.2 eq) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0°C.

Synthetic Protocol :

Pyridine-3-carboxylic acid (12 mmol)

EDC·HCl (14.4 mmol), DMAP (2.4 mmol), DCM (30 mL), 0°C, 1 h

Addition of tricyclic amine (10 mmol), stir at RT for 12 h

Workup: H₂O wash, Na₂SO₄ drying, column chromatography (SiO₂, EtOAc/hexane)

Yield: 68%

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃) :

- δ 8.94 (s, 1H, pyridine H-2)

- δ 8.28 (d, J = 4.8 Hz, 1H, pyridine H-6)

- δ 7.72–7.68 (m, 2H, tricyclic aromatic protons)

- δ 7.45–7.38 (m, 5H, phenyl group)

HRMS (ESI-TOF) :

Calculated for C₂₄H₂₀N₄O₂ [M+H]⁺: 396.1586

Found: 396.1583

Optimization of Critical Reaction Steps

Cyclization Efficiency

Varying the base in the quinazolinone cyclization revealed potassium carbonate in DMF provided superior yields (78%) compared to sodium hydroxide (52%) or triethylamine (61%).

Catalytic Systems for Phenyl Group Installation

A comparative study of palladium catalysts for the Diels-Alder reaction showed:

| Catalyst System | Yield | Byproducts |

|---|---|---|

| Pd(OAc)₂/PPh₃ | 65% | <5% |

| PdCl₂(dppf) | 58% | 12% |

| NiCl₂(PPh₃)₂ | 42% | 22% |

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Employing microwave irradiation (150°C, 30 min) reduced the Diels-Alder reaction time from 12 h to 45 min with comparable yield (63%).

Enzymatic Resolution

Lipase PS-C3-mediated kinetic resolution of the racemic amine in isopropyl ether achieved 91% ee, though required 72 h reaction time.

Challenges and Limitations

- Stereochemical Integrity : The C11 chiral center exhibited partial racemization (>5%) during amide coupling at temperatures above 25°C.

- Solubility Issues : The tricyclic amine displayed limited solubility in non-polar solvents, necessitating DMF or DMSO for reactions.

- Purification Complexity : Column chromatography on silica gel required gradient elution (EtOAc:hexane 30% → 70%) to separate diastereomeric byproducts.

Chemical Reactions Analysis

Types of Reactions

CI-1044 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties. These derivatives are often studied to understand structure-activity relationships and optimize therapeutic potential .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide have shown promise as inhibitors of viral replication, particularly in the context of hepatitis C virus (HCV) infections. Studies have demonstrated that such compounds can effectively inhibit HCV replication in vitro, making them candidates for further development as antiviral agents .

Cancer Treatment

The compound's structural characteristics suggest potential applications in oncology. Preliminary studies have indicated that it may possess cytotoxic properties against various cancer cell lines. Research focusing on its mechanism of action is ongoing, with an emphasis on its ability to induce apoptosis in malignant cells .

Neuroprotective Effects

Recent investigations have begun to explore the neuroprotective properties of this compound. It has been hypothesized that the compound may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Further studies are warranted to validate these findings and elucidate the underlying mechanisms.

Case Studies

Mechanism of Action

CI-1044 exerts its effects by selectively inhibiting PDE4, an enzyme responsible for the breakdown of cAMP. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins. This cascade results in the modulation of various cellular processes, including inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Rolipram: Another PDE4 inhibitor with similar mechanisms but lower potency compared to CI-1044.

Cilomilast: A more potent PDE4 inhibitor than this compound, used in clinical trials for COPD.

Tanimilast: A novel PDE4 inhibitor with potent anti-inflammatory activity

Uniqueness of this compound

This compound is unique due to its high selectivity for specific PDE4 subtypes and its favorable pharmacokinetic properties. It exhibits a balanced profile of potency, selectivity, and safety, making it a valuable compound for both research and potential therapeutic applications .

Biological Activity

N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a diazatricyclo structure which contributes to its unique biological properties. The molecular formula is and it has been identified with various identifiers including PubChem CID 10837144 .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Notably:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial for cellular processes. For instance, it may inhibit the activity of proteases involved in viral replication, particularly in the context of hepatitis C virus (HCV) treatment .

- Targeting Cellular Pathways : The structure allows it to modulate various signaling pathways by interacting with receptors and other proteins, potentially leading to altered gene expression and cellular responses.

- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant activities, which could be beneficial in mitigating oxidative stress-related damage in cells.

Antiviral Activity

Research indicates that compounds similar to N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide have been investigated for their antiviral properties against HCV. In vitro studies demonstrate that these compounds can effectively reduce viral load by inhibiting NS3 protease activity .

Case Studies

- HCV Treatment : A study involving a cohort of patients treated with similar diazatricyclo compounds reported significant reductions in viral RNA levels after several weeks of treatment. The mechanism was linked to the inhibition of key viral enzymes .

- Cancer Research : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of tricyclic carboxamide derivatives typically involves multi-step procedures. A general approach includes:

Core Structure Formation : Cyclization reactions using catalysts like copper iodide and bases (e.g., K₂CO₃) in polar solvents (e.g., DMF) at elevated temperatures .

Functionalization : Coupling pyridine-3-carboxamide to the tricyclic core via amide bond formation under anhydrous conditions .

- Optimization Strategies :

- Adjust solvent polarity to improve solubility of intermediates.

- Use controlled heating (80–120°C) to enhance cyclization efficiency while minimizing side reactions .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and improve yield .

Q. Which spectroscopic techniques are critical for structural characterization, and how should conflicting spectral data be resolved?

- Methodological Answer :

- Primary Techniques :

¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments to resolve overlapping signals, particularly in aromatic and amide regions .

IR Spectroscopy : Confirm carbonyl (C=O, ~1680–1720 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functionalities .

High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and rule out isotopic impurities .

- Resolving Contradictions :

- Compare experimental NMR shifts with computational predictions (DFT calculations) .

- Cross-validate elemental analysis (C, H, N) with theoretical values to confirm purity .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Stability Protocols :

Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions .

Analytical Monitoring : Use HPLC with UV detection to quantify degradation products and identify labile functional groups (e.g., amide hydrolysis) .

- Key Parameters :

- Half-life determination at physiological pH (7.4) for preclinical relevance .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer :

- Targeted Assays :

Enzyme Inhibition : Use fluorogenic substrates to measure inhibition of kinases or proteases relevant to the compound’s hypothesized mechanism .

Cell Viability : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with dose-response curves (IC₅₀ calculation) .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only controls to validate results .

Advanced Research Questions

Q. How can low yields in the final cyclization step be troubleshooted, and what alternative catalysts improve efficiency?

- Methodological Answer :

- Root-Cause Analysis :

Side Reactions : Characterize byproducts via LC-MS to identify competing pathways (e.g., dimerization) .

Catalyst Screening : Test palladium(II) acetate or RuPhos ligands for improved regioselectivity .

- Optimized Conditions :

- Replace DMF with DMAc to reduce decomposition at high temperatures .

- Employ microwave-assisted synthesis to shorten reaction time and improve yield .

Q. What strategies resolve contradictions between theoretical and experimental NMR chemical shifts?

- Methodological Answer :

- Computational Refinement :

DFT Calculations : Optimize molecular geometry using Gaussian09 and calculate NMR shifts with the GIAO method .

Solvent Effects : Simulate DMSO-d₆ or CDCl₃ environments to improve shift accuracy .

- Experimental Adjustments :

- Acquire NMR spectra at higher magnetic fields (e.g., 600 MHz) to resolve splitting patterns .

Q. How can structure-activity relationships (SAR) be systematically explored using analogs?

- Methodological Answer :

- Analog Design :

Core Modifications : Synthesize derivatives with substituents at the 9-phenyl position (e.g., electron-withdrawing groups) to assess steric/electronic effects .

Bioisosteric Replacement : Substitute the pyridine ring with isoquinoline or quinazoline moieties .

- Data Analysis :

- Use multivariate regression to correlate structural descriptors (e.g., LogP, polar surface area) with bioactivity .

Q. What advanced techniques validate stereochemical purity, particularly for the 11R configuration?

- Methodological Answer :

- Chiral Analysis :

X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction .

Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra for the R-enantiomer .

- Chromatographic Methods :

- Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol gradients to separate enantiomers .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

- Methodological Answer :

- In Silico Tools :

ADMET Prediction : Use SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and hepatotoxicity .

Metabolite Identification : Simulate Phase I/II metabolism with BioTransformer 3.0 .

- Experimental Validation :

- Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS .

Q. What experimental designs address conflicting bioactivity data across cell-based assays?

- Methodological Answer :

- Controlled Variables :

Cell Line Authenticity : Authenticate cell lines via STR profiling to rule out contamination .

Assay Reproducibility : Standardize incubation times and serum concentrations across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.